
4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one is a heterocyclic compound that combines the structural features of benzimidazole and quinoline These moieties are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one typically involves the condensation of 1,2-diaminobenzene with quinoline derivatives under specific conditions. One common method includes:
Condensation Reaction: The reaction between 1,2-diaminobenzene and 3-nitroquinoline-2-one in the presence of a suitable catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base like potassium carbonate (K2CO3).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-(Benzimidazol-1-yl)-1-methyl-3-aminoquinolin-2-one.
Substitution: Various substituted benzimidazole derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties due to the presence of benzimidazole and quinoline moieties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their function. The quinoline moiety may inhibit enzymes involved in DNA replication or repair, leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress and damage to cellular components.
類似化合物との比較
Similar Compounds
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-ylbenzyl-2-phenylindole: Shares the benzimidazole moiety but differs in the quinoline structure.
1-Methyl-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: Contains a similar quinoline structure but with different substituents.
Uniqueness
4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one is unique due to the combination of benzimidazole and quinoline rings, which imparts a broad spectrum of biological activities. Its nitro group further enhances its reactivity and potential for forming reactive intermediates, making it a versatile compound for various applications.
特性
分子式 |
C17H12N4O3 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC名 |
4-(benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C17H12N4O3/c1-19-13-8-4-2-6-11(13)15(16(17(19)22)21(23)24)20-10-18-12-7-3-5-9-14(12)20/h2-10H,1H3 |
InChIキー |
SLLKJHBUGBFIIC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=NC4=CC=CC=C43 |
溶解性 |
>48 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
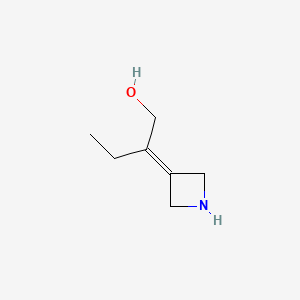

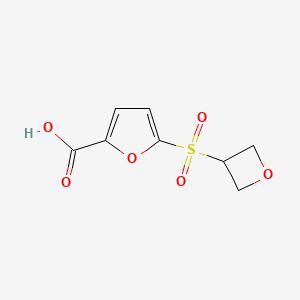
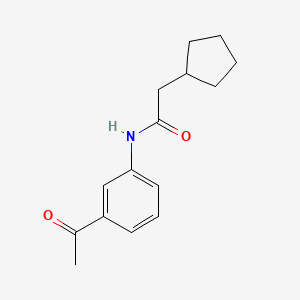

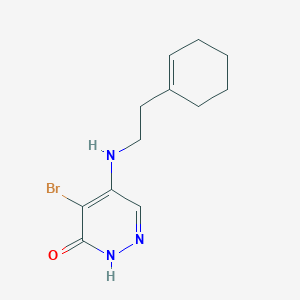
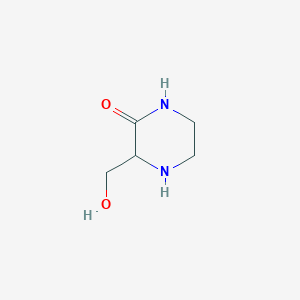
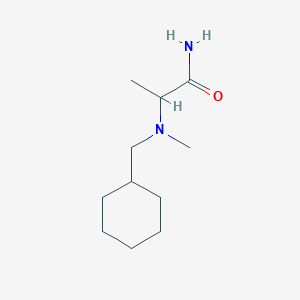
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
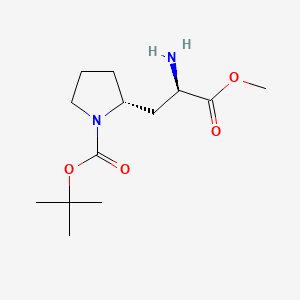
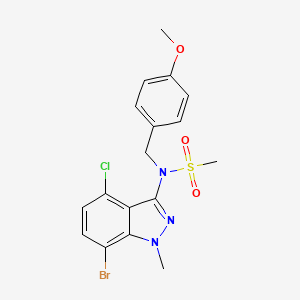
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)
